2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide
Description
2-(4-Fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide is a sulfonamide-containing compound characterized by a propanamide backbone substituted with a 4-fluorophenoxy group at the C2 position and a 4-sulfamoylphenyl group at the N-terminus.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULWDOZXXYGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Formation of 4-fluorophenoxyacetic acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-fluorophenoxy)propanamide: This step involves the reaction of 4-fluorophenoxyacetic acid with propionyl chloride in the presence of a base like pyridine to form the corresponding amide.
Introduction of the sulfamoyl group: The final step involves the reaction of 2-(4-fluorophenoxy)propanamide with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
A. Substituent Effects on Bioactivity
- Antiurease Activity : Compounds with the 4-sulfamoylphenyl group (e.g., 12 and 4 ) exhibit significant urease inhibition, with IC₅₀ values in the low micromolar range. The 2-fluoro-biphenyl substituent in 12 enhances activity compared to the 4-isobutylphenyl group in 4 , likely due to improved hydrophobic interactions .
- Fluorophenoxy vs.
B. Molecular Weight and Pharmacokinetics
- Lower molecular weight analogs (e.g., 10 : 296.34 g/mol) prioritize metabolic stability but may lack target specificity. Higher molecular weight derivatives (e.g., 12 : 402.51 g/mol) trade solubility for enhanced binding via extended substituents .
C. Sulfonamide Modifications
Biological Activity
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fluorophenoxy group and a sulfonamide moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential for diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group is known for its role in inhibiting certain enzymes, while the fluorophenoxy group may enhance binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, which is involved in various physiological processes including acid-base balance and fluid secretion.
- Cell Signaling Interference : The compound may modulate signaling pathways by interacting with receptors or enzymes involved in inflammatory responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown the compound possesses antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models.
- Anticancer Potential : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, indicating a potential role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, suggesting strong antimicrobial potential.
Case Study: Anti-inflammatory Mechanism
Jones et al. (2024) investigated the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). The study found that treatment with the compound reduced the levels of pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
